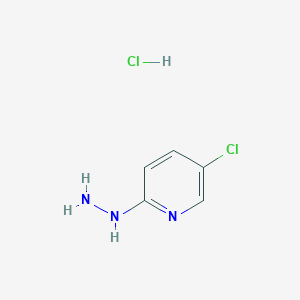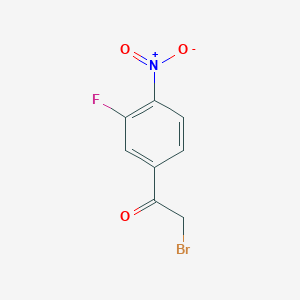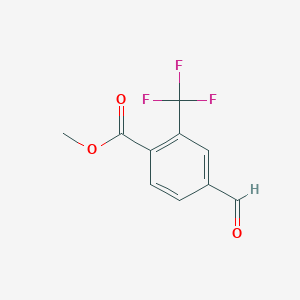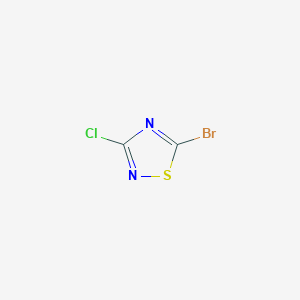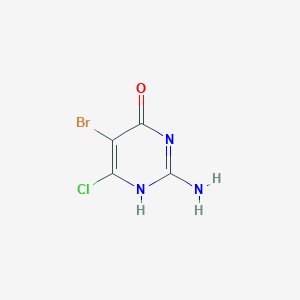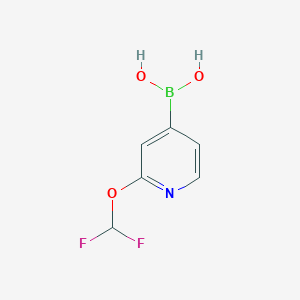![molecular formula C7H4Br2N2 B8053799 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053799.png)
4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by the presence of two bromine atoms attached to the pyrrolopyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of pyrrolopyridine derivatives. One common method is the direct bromination of 1H-pyrrolo[3,2-c]pyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors equipped with efficient cooling systems to manage exothermic reactions. Continuous flow reactors are often employed to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.
化学反応の分析
Types of Reactions: 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolopyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to remove bromine atoms, yielding less brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium hydroxide (NaOH) are employed, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Pyrrolopyridine derivatives with higher oxidation states.
Reduction: Less brominated pyrrolopyridine derivatives.
Substitution: Amines, alcohols, and other functionalized pyrrolopyridine derivatives.
科学的研究の応用
4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
作用機序
The mechanism by which 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes.
類似化合物との比較
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine
2,6-Dibromo-pyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4,6-dibromo-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXWYYOFMFEKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC(=C21)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

